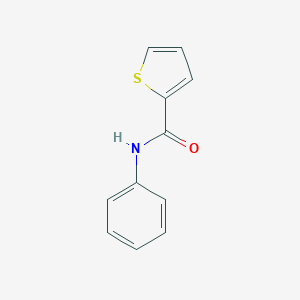
N-phenylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenylthiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and electronics. This compound is a heterocyclic aromatic amide that contains a thiophene ring and a phenyl group. In
Wirkmechanismus
The mechanism of action of N-phenylthiophene-2-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways in cancer cells and pathogens. Additionally, the electronic properties of this compound may play a role in its biological activity.
Biochemical and Physiological Effects:
Studies have shown that N-phenylthiophene-2-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to disrupt bacterial and fungal cell membranes, leading to cell death. In terms of physiological effects, studies have suggested that N-phenylthiophene-2-carboxamide may have low toxicity in mammals, making it a potentially safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-phenylthiophene-2-carboxamide in lab experiments is its high yield and purity through the synthesis method. Additionally, this compound has shown promising results in various applications, making it a versatile and valuable research tool. However, one limitation of using N-phenylthiophene-2-carboxamide is its limited solubility in certain solvents, which may affect its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of N-phenylthiophene-2-carboxamide. In pharmaceuticals, further studies are needed to elucidate the mechanism of action and optimize the efficacy of this compound as an anticancer, antibacterial, and antifungal agent. Additionally, studies are needed to investigate the potential toxicity of this compound in mammals and to develop effective delivery methods.
In materials science, future research could focus on optimizing the electronic properties of N-phenylthiophene-2-carboxamide for use in organic electronic devices. Additionally, studies could explore the potential of this compound as a catalyst for various chemical reactions.
In conclusion, N-phenylthiophene-2-carboxamide is a versatile and valuable compound that has shown promising results in various fields. Further research is needed to fully understand its mechanism of action and optimize its efficacy in various applications.
Synthesemethoden
The synthesis of N-phenylthiophene-2-carboxamide involves the reaction between phenyl isothiocyanate and thiophene-2-carboxylic acid in the presence of a base. This reaction results in the formation of the desired product, which can be purified through recrystallization or column chromatography. The yield of this synthesis method is typically high, and the purity of the product can be confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-phenylthiophene-2-carboxamide has been studied extensively for its potential applications in various fields. In pharmaceuticals, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-phenylthiophene-2-carboxamide has been investigated as a potential antibacterial and antifungal agent, with studies showing its efficacy against various pathogens.
In materials science, N-phenylthiophene-2-carboxamide has been explored as a potential building block for organic electronic devices, such as organic field-effect transistors and organic photovoltaics. The unique electronic properties of this compound make it an attractive candidate for these applications.
Eigenschaften
CAS-Nummer |
6846-13-5 |
|---|---|
Produktname |
N-phenylthiophene-2-carboxamide |
Molekularformel |
C11H9NOS |
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
N-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C11H9NOS/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h1-8H,(H,12,13) |
InChI-Schlüssel |
WHWPJUQTGCHISO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



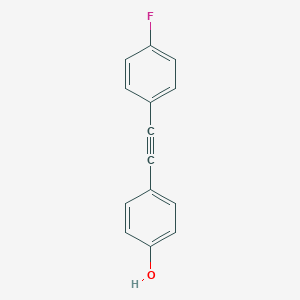
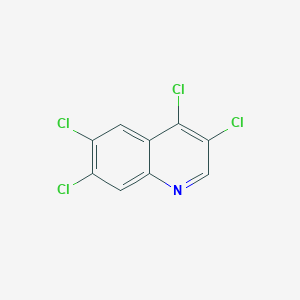
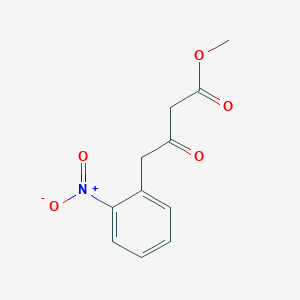
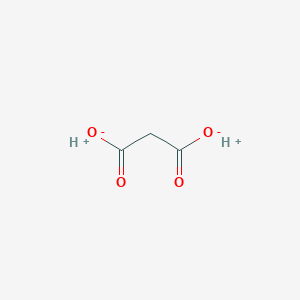
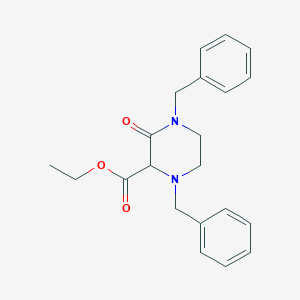
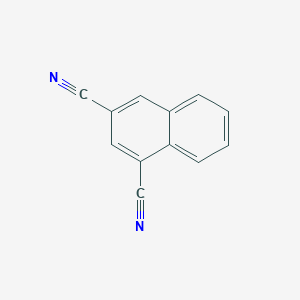
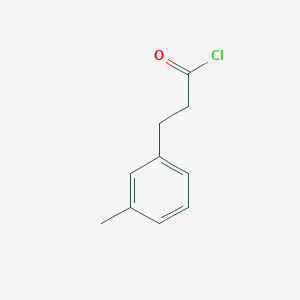


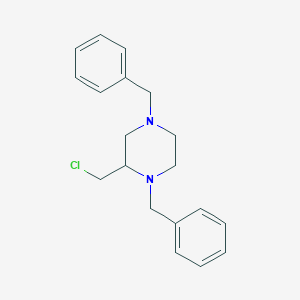
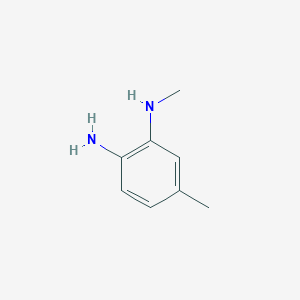
![1-[2-(2-Hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B177758.png)
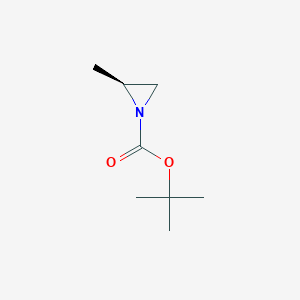
![N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B177769.png)